Allyltriphenylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

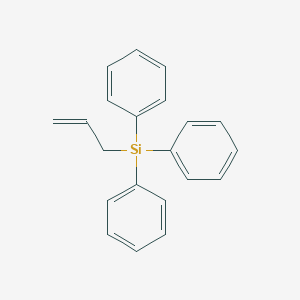

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

triphenyl(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJZZRSMGLGFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299137 | |

| Record name | Allyltriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18752-21-1 | |

| Record name | 18752-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyltriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Allyltriphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriphenylsilane, a member of the organosilane family, is a versatile reagent in organic synthesis. Its unique chemical properties, stemming from the presence of both an allyl group and three phenyl rings attached to a central silicon atom, make it a valuable tool for the formation of carbon-carbon bonds and the introduction of the allyl moiety into various molecular frameworks. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its potential applications in synthetic chemistry and drug development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀Si | [2] |

| Molecular Weight | 300.48 g/mol | [2] |

| Melting Point | 87-90 °C | [1] |

| Boiling Point | 380.4 °C at 760 mmHg | [3] |

| Density | 1.03 g/cm³ | [3] |

| Appearance | White Solid | [1] |

| CAS Number | 18752-21-1 | [2] |

Molecular Structure

The structure of this compound consists of a central silicon atom tetrahedrally bonded to three phenyl groups and one allyl group. The IUPAC name for this compound is triphenyl(prop-2-en-1-yl)silane.[2]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of this compound involves the reaction of a Grignard reagent, allylmagnesium bromide, with triphenylsilyl chloride.[7][8][9]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Allyl bromide

-

Triphenylsilyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

A solution of allyl bromide in the same anhydrous solvent is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.

-

Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath.

-

A solution of triphenylsilyl chloride in the same anhydrous solvent is then added dropwise to the Grignard reagent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Solvent Selection: A suitable solvent for recrystallization is one in which this compound is soluble at high temperatures but sparingly soluble at room temperature. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may also be effective.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, the hot solution should be filtered. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.[10]

Column Chromatography:

-

Stationary Phase: Silica gel is a commonly used stationary phase.[11][12][13]

-

Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate in a low polarity ratio (e.g., 9:1), is typically effective for eluting the product.

-

Procedure: A slurry of silica gel in the chosen eluent is packed into a chromatography column. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.[11][12][13]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the allyl and phenyl protons. The allyl protons will appear as multiplets in the olefinic and aliphatic regions of the spectrum. The phenyl protons will typically appear as a complex multiplet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the allyl group and the phenyl rings.[14][15][16]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC Conditions: A non-polar capillary column is suitable for the separation of this compound. The injector and detector temperatures should be set appropriately to ensure volatilization without decomposition.

-

MS Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern will likely involve the loss of the allyl group and phenyl groups, providing structural confirmation.[17][18][19][20]

Reactivity and Applications in Organic Synthesis

The Hosomi-Sakurai Reaction

Mechanism:

-

The Lewis acid activates the electrophile (e.g., an aldehyde or ketone) by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Experimental Protocol for Hosomi-Sakurai Reaction with Benzaldehyde:

-

Materials: Benzaldehyde, this compound, titanium tetrachloride (TiCl₄), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.

Relevance to Drug Development

While there is no direct evidence of this compound being used as a therapeutic agent itself, its importance in organic synthesis makes it a relevant tool for drug discovery and development.

Synthesis of Complex Molecules: The Hosomi-Sakurai reaction and other reactions involving allylsilanes are employed in the total synthesis of natural products, many of which serve as lead compounds in drug discovery.[24][25][26][27] The ability to stereoselectively introduce an allyl group is crucial for building the complex carbon skeletons of these molecules.

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: this compound can be used to synthesize a variety of analogues of a lead compound.[28][29] By modifying the structure of a biologically active molecule and evaluating the effect on its activity, researchers can identify the key structural features required for therapeutic efficacy. This process is fundamental to optimizing lead compounds into viable drug candidates.

Potential for Biological Activity: While specific studies on the biological activity of this compound are lacking, some organosilicon compounds have been investigated for their genotoxic potential.[1] Further research is needed to determine if this compound possesses any inherent biological activity or cytotoxicity.[30][31][32] There is also growing interest in how various chemical compounds, including phytochemicals, can modulate cellular signaling pathways, such as the MAPK pathway, which are often dysregulated in diseases like cancer.[33][34][35][36][37] However, no studies have specifically linked this compound to the modulation of these pathways.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily utilized for the nucleophilic addition of an allyl group to various electrophiles via the Hosomi-Sakurai reaction. Its chemical properties and reactivity make it a useful tool for the construction of complex molecules, including those with potential therapeutic applications. While direct biological activity of this compound has not been extensively studied, its role in the synthesis of bioactive compounds and the generation of compound libraries for drug discovery underscores its importance for researchers in the pharmaceutical sciences. Further investigation into the potential biological effects of this compound and other organosilicon compounds may reveal new avenues for therapeutic development.

References

- 1. Genotoxicity studies on selected organosilicon compounds: in vitro assays [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C21H20Si | CID 278642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]

- 6. Research Portal [iro.uiowa.edu]

- 7. gelest.com [gelest.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. adichemistry.com [adichemistry.com]

- 10. Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters [mdpi.com]

- 11. web.uvic.ca [web.uvic.ca]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. scielo.br [scielo.br]

- 16. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. scienceready.com.au [scienceready.com.au]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]

- 22. Sakurai Allylation | NROChemistry [nrochemistry.com]

- 23. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 24. Natural products synthesised via a single parent molecule | News | Chemistry World [chemistryworld.com]

- 25. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Natural Products And Total Synthesis [oc-hahn.uni-bayreuth.de]

- 27. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. [PDF] Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries | Semantic Scholar [semanticscholar.org]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. news-medical.net [news-medical.net]

- 35. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 36. assaygenie.com [assaygenie.com]

- 37. MAPK activity dynamics regulate non-cell autonomous effects of oncogene expression | eLife [elifesciences.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Allyltriphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of allyltriphenylsilane, a valuable organosilane reagent in organic synthesis. This document details established synthetic protocols, thorough characterization data, and the underlying principles of the methodologies employed.

Introduction

This compound [(C₆H₅)₃SiCH₂CH=CH₂] is an important organosilicon compound utilized in a variety of organic transformations. Its utility stems from the unique reactivity of the allyl group, which can be transferred to electrophiles, often with high regio- and stereoselectivity. The triphenylsilyl group plays a crucial role in activating the allyl moiety and influencing the outcome of these reactions. This guide will focus on the practical aspects of preparing and verifying the integrity of this versatile reagent.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a triphenylsilyl nucleophile with an allyl electrophile, or vice versa. The Grignard reaction, a cornerstone of organometallic chemistry, provides a robust and widely used method for this transformation.

Grignard Reaction-Based Synthesis

A prevalent and reliable method for the synthesis of this compound involves the reaction of allylmagnesium bromide with chlorotriphenylsilane. This approach leverages the nucleophilic character of the Grignard reagent to displace the chloride from the silicon center.

Experimental Protocol:

Step 1: Preparation of Allylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Slowly add a solution of allyl bromide in anhydrous diethyl ether to the stirring magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is allylmagnesium bromide.

Step 2: Synthesis of this compound

-

In a separate flame-dried flask under an inert atmosphere, dissolve chlorotriphenylsilane in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the chlorotriphenylsilane solution in an ice bath.

-

Slowly add the prepared allylmagnesium bromide solution to the stirred, cooled solution of chlorotriphenylsilane.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford a white crystalline solid.

Alternative Synthesis from Allyl Methyl Carbonate:

An alternative reported synthesis involves the reaction of allyl methyl carbonate with a triphenylsilyl Grignard reagent (Ph₃SiMgX). This method has been shown to produce this compound in high yield.[1]

Reaction Yield: 89%[1]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound via Grignard reaction.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀Si | |

| Molecular Weight | 300.48 g/mol | |

| Appearance | White solid | [1] |

| Melting Point | 90.0-90.8 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (500 MHz, CDCl₃): [1]

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| 7.55-7.50 | m | 6H | ortho-H of Phenyl |

| 7.44-7.33 | m | 9H | meta- and para-H of Phenyl |

| 5.92-5.81 | m | 1H | -CH=CH₂ |

| 4.98-4.87 | m | 2H | -CH=CH ₂ |

| 2.40 | d, J = 7.8 Hz | 2H | Si-CH ₂- |

¹³C NMR (125 MHz, CDCl₃): [1]

| Chemical Shift (δ) / ppm | Assignment |

| 135.7 | ipso-C of Phenyl |

| 134.6 | -C H=CH₂ |

| 133.8 | Aromatic C-H |

| 129.5 | Aromatic C-H |

| 127.8 | Aromatic C-H |

| 115.1 | -CH=C H₂ |

| 21.8 | Si-C H₂- |

²⁹Si DEPT NMR (99 MHz, CDCl₃): [1]

| Chemical Shift (δ) / ppm |

| -13.8 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3070 | =C-H stretch (vinylic) |

| ~3050 | C-H stretch (aromatic) |

| ~1630 | C=C stretch (alkene) |

| ~1430 | Si-Phenyl stretch |

| ~1110 | Si-Phenyl stretch |

| ~910 | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS):

Expected Fragmentation Pattern: The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 300. A prominent fragment would arise from the loss of the allyl group (M - 41)⁺, resulting in the triphenylsilyl cation at m/z = 259. Further fragmentation of the phenyl groups may also be observed.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The detailed protocols and spectral data provided herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation and verification of this important reagent. Adherence to the described methodologies will ensure the quality and consistency of this compound for its application in further synthetic endeavors.

References

Allyltriphenylsilane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of allyltriphenylsilane, a versatile reagent in organic synthesis. The document details its chemical and physical properties, outlines a common synthetic route, and explores its primary application in carbon-carbon bond formation, with a focus on the Hosomi-Sakurai reaction.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 18752-21-1 | [2] |

| Molecular Formula | C₂₁H₂₀Si | |

| Molecular Weight | 300.47 g/mol | [2] |

| Appearance | White solid | |

| Melting Point | 87-90 °C | |

| Boiling Point | 190 °C at 5 Torr | |

| SMILES | C=CC--INVALID-LINK--(c2ccccc2)c3ccccc3 | [2] |

| InChI | InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 | [2] |

Synthesis of this compound

A prevalent method for the synthesis of allylsilanes involves the reaction of a silyl halide with an allyl Grignard reagent.[3][4] This approach offers a straightforward route to this compound.

Experimental Protocol: Grignard-based Synthesis

-

Preparation of Allyl Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. Allyl bromide, dissolved in anhydrous diethyl ether, is added dropwise to initiate the formation of allylmagnesium bromide. The reaction is typically stirred until the magnesium is consumed.[5]

-

Reaction with Triphenylsilyl Chloride: The freshly prepared allylmagnesium bromide solution is then cooled in an ice bath. A solution of triphenylsilyl chloride in an anhydrous solvent (e.g., diethyl ether or THF) is added dropwise to the Grignard reagent.

-

Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.[6]

Application in the Hosomi-Sakurai Reaction

Experimental Protocol: Hosomi-Sakurai Allylation of an Aldehyde

-

Reaction Setup: An oven-dried flask is charged with the aldehyde substrate and anhydrous dichloromethane under an inert atmosphere and cooled to -78 °C.

-

This compound Addition: this compound, dissolved in anhydrous dichloromethane, is then added dropwise to the reaction mixture.

The utility of this compound in the synthesis of complex molecules, including natural products, underscores its importance in modern organic chemistry.[11][12] Its ability to form carbon-carbon bonds with high regioselectivity makes it an invaluable tool for medicinal and research chemists.

References

- 1. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. This compound 98 18752-21-1 [sigmaaldrich.com]

- 3. gelest.com [gelest.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 8. Sakurai Allylation | NROChemistry [nrochemistry.com]

- 9. scispace.com [scispace.com]

- 10. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 11. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Products And Total Synthesis [oc-hahn.uni-bayreuth.de]

Spectroscopic Profile of Allyltriphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Allyltriphenylsilane (C₂₁H₂₀Si), a versatile organosilane reagent. Detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics is presented to aid in its identification, characterization, and application in research and development.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. While specific experimental values can vary slightly based on solvent and concentration, the following tables provide expected chemical shifts and multiplicities.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.6 | Multiplet | 15H |

| =CH- | 5.7 - 5.9 | Multiplet | 1H |

| =CH₂ | 4.9 - 5.1 | Multiplet | 2H |

| Si-CH₂- | 2.2 - 2.4 | Doublet | 2H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Phenyl C-Si | 134 - 136 |

| Phenyl C-H (ortho, meta, para) | 128 - 135 |

| =CH- | 133 - 135 |

| =CH₂ | 114 - 116 |

| Si-CH₂- | 25 - 27 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to its allyl and triphenylsilyl moieties.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3050 - 3070 | Medium |

| C-H stretch (sp² C-H, vinyl) | 3010 - 3040 | Medium |

| C-H stretch (sp³ C-H) | 2900 - 2980 | Medium |

| C=C stretch (vinyl) | 1630 - 1640 | Medium |

| C=C stretch (aromatic) | 1430, 1485 | Strong |

| Si-Phenyl | 1110 - 1120 | Strong |

| =C-H bend (out-of-plane) | 910, 990 | Strong |

| Si-C stretch | 700 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the fragmentation of the molecule, providing structural clues.

Table 4: Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 300 | [M]⁺ (Molecular ion) |

| 259 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 223 | [Si(C₆H₅)₂]⁺ |

| 181 | [Si(C₆H₅)(C₆H₄)]⁺ |

| 105 | [Si(C₆H₅)]⁺ |

| 77 | [C₆H₅]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and determine the multiplicities of the peaks.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-600 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., dichloromethane or methanol)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe with an electron ionization (EI) source.

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure separation from any impurities and elution of the compound.

-

Set the injector temperature and transfer line temperature appropriately (e.g., 250-280 °C).

-

For the mass spectrometer, use a standard electron ionization energy of 70 eV.

-

Set the mass range to be scanned (e.g., m/z 30-350).

-

-

Injection and Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the compounds as they elute.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Introduction to organosilanes in organic chemistry

An In-depth Technical Guide to Organosilanes in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

Organosilanes, a class of organometallic compounds featuring a carbon-silicon bond, have become indispensable tools in modern organic chemistry.[1] Their unique chemical properties, including the stability of the Si-C bond, the lability of Si-O and Si-Halogen bonds, and their relatively low toxicity, distinguish them from other organometallic reagents.[2][3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and application of organosilanes, with a particular focus on their roles as protecting groups, in cross-coupling reactions, as reducing agents, and their emerging importance in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in the field.

Introduction to Organosilanes

Organosilicon compounds are characterized by the presence of at least one silicon-carbon (Si-C) bond.[5] The properties of these compounds are largely dictated by the nature of silicon itself. Compared to carbon, silicon is larger, less electronegative (1.90 vs 2.55 for carbon), and has accessible d-orbitals, allowing it to form hypervalent complexes.[4] The Si-C bond is longer (1.86 Å) and weaker (318 kJ/mol) than a C-C bond (1.54 Å, 346 kJ/mol), while bonds between silicon and electronegative elements like oxygen or fluorine are exceptionally strong.[4][6] This unique combination of properties makes organosilanes stable and easy to handle, yet capable of undergoing specific, high-yield transformations.[3] Their applications range from intermediates in organic synthesis to versatile protecting groups and key components in materials science.[1][3]

Synthesis of Organosilanes

The preparation of organosilanes can be achieved through several robust methods.

-

Direct Process (Müller-Rochow): This industrial method involves the reaction of an alkyl or aryl halide with elemental silicon at high temperatures, typically using a copper catalyst, to produce organohalosilanes (e.g., dimethyldichlorosilane).

-

Hydrosilylation: This is a highly versatile and atom-economical reaction involving the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne.[7][8] The reaction is typically catalyzed by transition metals, most commonly platinum complexes like Karstedt's catalyst.[9] Hydrosilylation of terminal alkenes generally proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon.[8]

-

From Organometallic Reagents: Standard organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) readily react with silicon halides (e.g., SiCl₄, R'₂SiCl₂) via nucleophilic substitution to form new Si-C bonds.

Key Reactions and Applications in Organic Synthesis

Silyl Ethers as Protecting Groups

Silyl ethers are the most common application of organosilanes in organic synthesis, used to temporarily protect hydroxyl groups.[3][10] They are formed by reacting an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a non-nucleophilic base like imidazole or triethylamine.[4]

The primary advantage of silyl ethers is the ability to tune their stability by varying the steric bulk of the substituents on the silicon atom.[3][11] This allows for selective protection and deprotection in complex molecules.[10]

Table 1: Physical Properties of Common Silylating Agents

| Silylating Agent | Abbreviation | Boiling Point (°C) | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Chlorotrimethylsilane | TMS-Cl | 57 | 108.64 |

| Chloro-triethylsilane | TES-Cl | 144 | 150.72 |

| tert-Butyldimethylsilyl chloride | TBDMS-Cl / TBS-Cl | 124-126 | 150.72 |

| tert-Butyldiphenylsilyl chloride | TBDPS-Cl | 112 (0.05 mmHg) | 274.85 |

| Triisopropylsilyl chloride | TIPS-Cl | 196-198 | 192.82 |

Table 2: Relative Stability of Common Silyl Ether Protecting Groups [3]

| Stability Order (Increasing) | Conditions |

|---|---|

| TMS < TES < TBDMS < TIPS < TBDPS | Acidic Hydrolysis |

| TMS < TES < TBDMS ≈ TBDPS < TIPS | Basic Hydrolysis |

Deprotection is most famously achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), which exploits the extremely high strength of the Si-F bond.[4][12] Acidic conditions can also be used, with cleavage rates depending on the steric hindrance of the silyl group.[3]

Hiyama Cross-Coupling

The Hiyama cross-coupling is a palladium-catalyzed reaction that forms C-C bonds between an organosilane and an organic halide.[13] It serves as a valuable alternative to other cross-coupling reactions like Suzuki (boron) and Stille (tin) couplings, primarily due to the low toxicity, high stability, and ease of handling of organosilane reagents.[2][3] The reaction requires activation of the organosilane, typically with a fluoride source (e.g., TBAF) or a base, to form a hypervalent silicon species that is more amenable to transmetalation.[3][4]

Table 3: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Toxicity of Reagent | Stability of Reagent | Activator Required |

|---|---|---|---|---|

| Hiyama | R-SiR'₃ | Low | High (Air/Moisture Stable) | Yes (Fluoride or Base) |

| Suzuki | R-B(OR)₂ | Low | Generally Stable | Yes (Base) |

| Stille | R-SnR'₃ | High | High | No |

| Negishi | R-ZnX | Moderate | Moderate (Moisture Sensitive) | No |

| Kumada | R-MgX | Moderate | Low (Moisture/Air Sensitive) | No |

Silane Coupling Agents

Organosilanes with the general structure R-Si(OR')₃ are widely used as coupling agents to promote adhesion between inorganic materials (like glass or metals) and organic polymers.[14][15][16] The mechanism involves the hydrolysis of the alkoxy groups (e.g., -OCH₃) to reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on the inorganic substrate surface to form stable covalent Si-O-Substrate bonds.[15][17] The organic functional group (R) on the silane then interacts with the polymer matrix, forming a durable bridge between the two dissimilar materials.[15][17]

Applications in Drug Development and Medicinal Chemistry

The incorporation of silicon into bioactive molecules is a growing strategy in medicinal chemistry.[18][19] Replacing a carbon atom with a silicon atom (a "sila-substitution") can modulate a drug's physicochemical and pharmacological properties.[6]

Key benefits and applications include:

-

Improved Metabolic Stability: The Si-C bond is generally more stable to metabolic oxidation than a C-C or C-H bond at an equivalent position, which can increase a drug's half-life.

-

Enhanced Lipophilicity: The introduction of a silyl group can increase a compound's lipophilicity, which may improve its ability to cross cell membranes.[18]

-

Modified Potency and Selectivity: The larger atomic radius and different bond angles of silicon compared to carbon can alter the conformation of a molecule, leading to changes in its binding affinity and selectivity for a biological target.

-

Prodrug Strategies: Silyl ethers can be used as cleavable linkers in prodrug design.[18] The rate of hydrolysis to release the active drug can be tuned by adjusting the steric and electronic properties of the silyl group.[18]

-

Bioisosterism: Silanols (R₃SiOH) and silanediols (R₂Si(OH)₂) can act as bioisosteres of alcohols and gem-diols, respectively, potentially forming unique hydrogen bonding interactions with protein targets.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl

Objective: To protect the primary hydroxyl group of benzyl alcohol as its tert-butyldimethylsilyl (TBDMS) ether.

Materials:

-

Benzyl alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

-

Imidazole (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol and anhydrous DCM.

-

Add imidazole to the solution and stir until it dissolves completely.

-

Add TBDMS-Cl portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate Hexanes/Ethyl Acetate gradient to afford the pure TBDMS-protected benzyl alcohol.

Protocol 2: Hiyama Cross-Coupling of Phenyltrimethoxysilane with 4-Iodoanisole

Objective: To synthesize 4-methoxybiphenyl via a palladium-catalyzed Hiyama cross-coupling.

Materials:

-

4-Iodoanisole (1.0 eq)

-

Phenyltrimethoxysilane (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

-

Tricyclohexylphosphine [PCy₃] (10 mol%)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Deionized water

-

Anhydrous MgSO₄

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, PCy₃, and 4-iodoanisole.

-

Add anhydrous THF via syringe and stir for 10 minutes.

-

Add phenyltrimethoxysilane to the mixture.

-

Add the TBAF solution dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir overnight. Monitor by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with diethyl ether and wash with water (3x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate) to yield 4-methoxybiphenyl.

Characterization of Organosilanes

Standard spectroscopic methods are used to characterize organosilanes.

-

NMR Spectroscopy:

-

¹H NMR: Protons on carbons alpha to a silicon atom typically appear upfield (δ 0-1 ppm) compared to their carbon analogues.[18]

-

¹³C NMR: Similar upfield shifts are observed for carbons directly bonded to silicon.

-

²⁹Si NMR: This is a powerful technique for directly observing the silicon environment. Chemical shifts are highly sensitive to the substituents on the silicon atom.[20][21]

-

-

Mass Spectrometry (MS): Organosilanes often show characteristic isotopic patterns due to the natural abundance of silicon isotopes (²⁸Si, ²⁹Si, ³⁰Si).

-

Infrared (IR) Spectroscopy: Strong absorptions for Si-O (~1000-1100 cm⁻¹) and Si-C (~1250 cm⁻¹ for Si-CH₃) bonds are typically observed.

Table 4: Typical Spectroscopic Data for Tetramethylsilane (TMS)

| Technique | Observation |

|---|---|

| ¹H NMR | Singlet at δ 0.00 ppm (by definition) |

| ¹³C NMR | Quartet at δ 0.00 ppm (referenced) |

| ²⁹Si NMR | Singlet at δ 0.00 ppm (referenced) |

| IR (cm⁻¹) | ~2960 (C-H stretch), ~1250 (Si-CH₃ bend) |

Summary and Outlook

Organosilanes are a cornerstone of modern synthetic organic chemistry, providing solutions for challenges ranging from functional group protection to the construction of complex carbon skeletons.[1] Their unique reactivity, stability, and low toxicity have established them as superior alternatives to many traditional organometallic reagents.[3] In the realm of drug discovery and materials science, the ability to fine-tune properties through sila-substitution continues to open new avenues for innovation.[6][22] Future research will likely focus on developing more efficient and selective catalytic methods for C-Si bond formation and leveraging the unique properties of silicon to design novel therapeutics and advanced materials.[6][23]

References

- 1. What Are Organosilanes In Organic Synthesis? [hskbrchemical.com]

- 2. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 5. zmsilane.com [zmsilane.com]

- 6. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Silyl ether - Wikipedia [en.wikipedia.org]

- 11. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 13. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 14. Overview of organosilicon coupling agent and summary of its mechanism- [iotasilane.com]

- 15. chemsilicone.com [chemsilicone.com]

- 16. dakenchem.com [dakenchem.com]

- 17. gelest.com [gelest.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Allyltriphenylsilane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for allyltriphenylsilane. The information is compiled to ensure safe laboratory practices and to provide a quick reference for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a solid organosilane compound.[1] Its key physical and chemical properties are summarized below. Understanding these properties is crucial for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 18752-21-1 | [1][2][3] |

| Molecular Formula | C21H20Si | [1][2] |

| Molecular Weight | 300.47 g/mol | |

| Appearance | White Solid | [2] |

| Melting Point | 87-90 °C | [2][3][4] |

| Boiling Point | 380.4 °C at 760 mmHg | [2][3] |

| Density | 1.03 g/cm³ | [2][3] |

| Flash Point | 170.2 °C | [2][3] |

| Vapor Pressure | 1.19E-05 mmHg at 25°C | [3] |

Hazard Identification and Toxicological Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1] However, it may cause irritation upon contact with the skin, eyes, or respiratory tract.[1]

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.[1] Overexposure can lead to symptoms such as coughing, nausea, and headache.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: No specific information is available.[1]

There is no data available on acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity. The chemical, physical, and toxicological properties have not been thoroughly investigated.[5]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust.[1]

-

Use in a well-ventilated area. Provide local exhaust or general room ventilation to minimize dust exposure.[1]

-

Wash hands thoroughly after handling.[1]

-

Take precautionary measures against static discharge.[6]

Storage:

-

Keep the container tightly closed.[1]

-

Store in a well-ventilated place, away from heat.[1]

-

Incompatible with oxidizing agents.[1]

-

This material is classified as a combustible solid.

Caption: Summary of key safety precautions for this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:[1]

-

Hand Protection: Neoprene or nitrile rubber gloves.[1]

-

Eye Protection: Safety glasses. Contact lenses should not be worn.[1]

-

Skin and Body Protection: Wear suitable protective clothing.[1]

-

Respiratory Protection: If inhalation is possible, use a NIOSH-certified dust and mist respirator.[1]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

After Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[7] If skin irritation occurs, get medical advice/attention.[1]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[1]

-

After Ingestion: Never give anything by mouth to an unconscious person.[1] Get medical advice/attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1]

-

Unsuitable Extinguishing Media: None known.[1]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[1]

-

Fire-Fighting Instructions: Use water spray to cool exposed surfaces.[1] Exercise caution when fighting any chemical fire.[1]

-

Protection for Firefighters: Do not enter the fire area without proper protective equipment, including respiratory protection.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Personal Precautions:

-

Evacuate unnecessary personnel.[1]

-

Wear appropriate personal protective equipment as described in Section 4.[1]

-

Avoid breathing dust and contact with the substance.[1]

Environmental Precautions:

-

Prevent entry into sewers and public waters.[1]

-

Notify authorities if the product enters sewers or public waters.[1]

Methods for Cleaning Up:

-

Sweep or shovel spills into an appropriate container for disposal.[1]

-

For liquid spills, use an inert absorbent material.

Caption: Flowchart for responding to an this compound spill.

Stability and Reactivity

-

Chemical Stability: Stable in sealed containers stored under a dry inert atmosphere.[1]

-

Conditions to Avoid: Heat, open flames, and sparks.[1]

-

Incompatible Materials: Oxidizing agents.[1]

-

Hazardous Decomposition Products: Organic acid vapors.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and silicon dioxide.[7]

-

Hazardous Polymerization: Non-hazardous polymerization may occur at temperatures above 150°C.[1]

Disposal Considerations

-

Dispose of waste in a safe manner in accordance with local, state, and federal regulations.[1]

-

May be incinerated.[1]

-

Do not dispose of waste into the sewer system.[1]

This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) before handling any chemical.

References

In-Depth Technical Guide to the Physical Properties of Allyltriphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of allyltriphenylsilane, a versatile organosilane reagent. The information presented herein is intended to support its application in synthetic chemistry and materials science.

Core Physical Properties

This compound is a white solid at room temperature. Its key physical properties are summarized in the table below.

| Physical Property | Value | Reference(s) |

| Melting Point | 87-90 °C | [1][2][3][4][5] |

Solubility Profile

Expected Solubility:

-

Soluble in: Non-polar solvents such as toluene, hexane, diethyl ether, and tetrahydrofuran (THF).

-

Slightly soluble to insoluble in: Polar solvents like ethanol and acetone.

-

Insoluble in: Highly polar solvents such as water.

Further empirical studies are required to establish quantitative solubility data.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the substance. For pure compounds, this range is typically narrow.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction between chlorotriphenylsilane and allylmagnesium bromide.

Synthetic Workflow

Caption: Synthetic workflow for this compound via Grignard reaction.

References

- 1. This compound 98 18752-21-1 [sigmaaldrich.com]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C21H20Si | CID 278642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

Unlocking the Synthetic Potential of the C-Si Bond in Allylsilanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the carbon-silicon (C-Si) bond in allylsilanes, a cornerstone of modern synthetic organic chemistry. Allylsilanes serve as versatile and robust nucleophiles, enabling the formation of crucial carbon-carbon bonds with a high degree of control over regioselectivity and stereoselectivity. Their stability, low toxicity, and predictable reactivity make them invaluable tools in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This document provides a comprehensive overview of the underlying principles governing their reactivity, detailed experimental protocols for key transformations, and quantitative data to guide synthetic planning.

Core Principles of Allylsilane Reactivity: The Role of the C-Si Bond

The synthetic utility of allylsilanes is fundamentally derived from the electronic nature of the C-Si bond. Silicon is more electropositive than carbon, leading to a polarization of the C-Si bond and an increase in the electron density of the adjacent allylic system. This electronic enrichment enhances the nucleophilicity of the γ-carbon of the allyl group.

The most significant factor governing the reactivity of allylsilanes is the β-silicon effect , a phenomenon where the silyl group stabilizes a developing positive charge at the β-position through hyperconjugation.[1] During electrophilic attack on the double bond, a transient carbocationic intermediate is formed. The C-Si σ-bond can effectively overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and significantly lowering the activation energy of the reaction. This stabilization dictates the regioselectivity of the reaction, favoring the formation of a new bond at the γ-carbon, followed by the elimination of the silyl group to regenerate the double bond.[1]

Mechanistic Pathways for C-Si Bond Cleavage

The cleavage of the C-Si bond in allylsilanes is typically initiated by an electrophile and can proceed through two primary mechanistic pathways: Lewis acid catalysis and fluoride-mediated activation.

Lewis Acid-Catalyzed Electrophilic Substitution: The Hosomi-Sakurai Reaction

The reaction proceeds through an open, acyclic transition state, where the attack of the allylsilane's γ-carbon on the activated electrophile leads to the formation of a β-silyl carbocation intermediate.[1] Subsequent elimination of the silyl group, often facilitated by the Lewis acid's counterion, results in the formation of a homoallylic alcohol and a stable silyl halide.

Fluoride-Mediated Activation

An alternative to Lewis acid catalysis is the use of fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), to activate the allylsilane.[1] Fluoride has a high affinity for silicon and can form a hypervalent pentacoordinate silicate intermediate. This intermediate is more nucleophilic than the neutral allylsilane and can react with electrophiles. In some cases, particularly with imines as electrophiles, a catalytic cycle involving the regeneration of the fluoride catalyst has been proposed.[1]

Quantitative Data on Allylsilane Reactivity

The efficiency and stereochemical outcome of allylsilane reactions are highly dependent on the choice of Lewis acid, the structure of the electrophile, and the substitution pattern of the allylsilane itself.

Effect of Lewis Acid on the Hosomi-Sakurai Reaction

The choice of Lewis acid significantly influences the yield and diastereoselectivity of the Hosomi-Sakurai reaction. Stronger Lewis acids generally lead to higher reaction rates. The following table summarizes the performance of common Lewis acids in the reaction of allyltrimethylsilane with benzaldehyde.

| Entry | Lewis Acid | Equiv. | Temp (°C) | Time (h) | Yield (%) |

| 1 | TiCl₄ | 1.1 | -78 | 1 | 92 |

| 2 | SnCl₄ | 1.1 | -78 | 2 | 88 |

| 3 | BF₃·OEt₂ | 1.1 | -78 | 3 | 85 |

| 4 | AlCl₃ | 1.1 | -78 | 2 | 80 |

| 5 | ZnCl₂ | 1.1 | -78 | 24 | <10 |

Data compiled from various sources and are representative.

Substrate Scope: Reactivity with Various Aldehydes

The electronic and steric properties of the aldehyde substrate also play a crucial role in the outcome of the Hosomi-Sakurai reaction. Electron-withdrawing groups on the aromatic ring of benzaldehyde derivatives generally lead to faster reactions and higher yields, while sterically hindered aldehydes may react more slowly.

| Entry | Aldehyde | Lewis Acid | Yield (%) |

| 1 | Benzaldehyde | TiCl₄ | 92 |

| 2 | p-Nitrobenzaldehyde | TiCl₄ | 95 |

| 3 | p-Methoxybenzaldehyde | TiCl₄ | 89 |

| 4 | Cyclohexanecarboxaldehyde | TiCl₄ | 85 |

| 5 | Pivalaldehyde | TiCl₄ | 75 |

Data compiled from various sources and are representative.

Diastereoselectivity with Substituted Allylsilanes

The use of substituted allylsilanes, such as crotylsilanes, introduces the possibility of diastereoselectivity. The geometry of the crotylsilane and the choice of Lewis acid can influence the syn/anti ratio of the product homoallylic alcohols. Generally, (E)-crotylsilanes favor the formation of the syn-diastereomer, while (Z)-crotylsilanes show lower selectivity but can also favor the syn product.[5]

| Entry | Allylsilane | Lewis Acid | Aldehyde | syn:anti Ratio |

| 1 | (E)-Crotyltrimethylsilane | TiCl₄ | Benzaldehyde | 95:5 |

| 2 | (Z)-Crotyltrimethylsilane | TiCl₄ | Benzaldehyde | 60:40 |

| 3 | (E)-Crotyltrimethylsilane | BF₃·OEt₂ | Benzaldehyde | 85:15 |

Data compiled from various sources and are representative.

Detailed Experimental Protocols

The following are representative experimental procedures for the key transformations of allylsilanes.

General Procedure for the TiCl₄-Mediated Hosomi-Sakurai Reaction

Reaction: Addition of Allyltrimethylsilane to Benzaldehyde

Materials:

-

Benzaldehyde (1.0 mmol, 1.0 equiv.)

-

Allyltrimethylsilane (1.2 mmol, 1.2 equiv.)

-

Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mL, 1.1 mmol, 1.1 equiv.)

-

Anhydrous dichloromethane (CH₂Cl₂, 10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (5 mL) and cool the flask to -78 °C in a dry ice/acetone bath.

-

To the cooled solvent, add freshly distilled benzaldehyde (1.0 mmol).

-

Slowly add the titanium tetrachloride solution (1.1 mmol) dropwise via syringe while maintaining the temperature at -78 °C. A yellow precipitate may form. Stir the mixture for 10 minutes.

-

Add allyltrimethylsilane (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired homoallylic alcohol.

General Procedure for the TBAF-Catalyzed Allylation of an Imine

Reaction: Addition of Allyltrimethylsilane to N-Benzylideneaniline.

Materials:

-

N-Benzylideneaniline (0.5 mmol, 1.0 equiv.)

-

Allyltrimethylsilane (0.6 mmol, 1.2 equiv.)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.05 mL, 0.05 mmol, 0.1 equiv.)

-

Anhydrous tetrahydrofuran (THF, 2 mL)

-

4 Å Molecular sieves (approx. 200 mg)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-benzylideneaniline (0.5 mmol), anhydrous THF (2 mL), and activated 4 Å molecular sieves.

-

Add allyltrimethylsilane (0.6 mmol) to the mixture.

-

Add the TBAF solution (0.05 mmol) via syringe.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired homoallylic amine.

Logical Relationships in Allylsilane Reactivity

The choice of reaction conditions dictates the mechanistic pathway and, consequently, the outcome of the reaction. The following diagram illustrates the decision-making process in employing allylsilanes in synthesis.

Conclusion

The reactivity of the C-Si bond in allylsilanes provides a powerful and versatile platform for carbon-carbon bond formation in organic synthesis. The ability to finely tune the reaction conditions, particularly the choice of Lewis acid or the use of fluoride activation, allows for a high degree of control over the reaction outcome. The predictable regioselectivity, governed by the β-silicon effect, and the potential for high diastereoselectivity with substituted allylsilanes, make these reagents indispensable in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. This guide provides the fundamental knowledge and practical protocols to effectively harness the synthetic potential of allylsilanes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 3. Sakurai Allylation | NROChemistry [nrochemistry.com]

- 4. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

Allyltriphenylsilane: A Comprehensive Technical Guide for Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriphenylsilane [(C₆H₅)₃SiCH₂CH=CH₂] is a versatile organosilicon compound that serves as a valuable precursor in organometallic chemistry and organic synthesis. Its unique reactivity, attributed to the stabilizing effect of the silicon atom on the adjacent allyl group, allows for a wide range of chemical transformations. This guide provides an in-depth overview of this compound, including its synthesis, physical and chemical properties, key reactions with detailed experimental protocols, and its emerging applications in materials science and drug development.

Core Properties of this compound

This compound is a white solid at room temperature. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 18752-21-1 | [1] |

| Molecular Formula | C₂₁H₂₀Si | [1] |

| Molar Mass | 300.47 g/mol | [1] |

| Melting Point | 87-90 °C | [1] |

| Boiling Point | 380.4 °C at 760 mmHg | [1] |

| Density | 1.03 g/cm³ | [1] |

| Flash Point | 170.2 °C | [1] |

| Refractive Index | 1.595 | [1] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected signals in ¹H NMR, ¹³C NMR, and key absorption bands in FTIR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 - 7.55 | m | 6H | ortho-H of Phenyl |

| ~7.45 - 7.35 | m | 9H | meta- & para-H of Phenyl |

| ~5.90 - 5.75 | m | 1H | -CH=CH₂ |

| ~4.95 - 4.85 | m | 2H | -CH=CH₂ |

| ~2.40 | d | 2H | Si-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~136.0 | ipso-C of Phenyl |

| ~135.5 | -CH=CH₂ |

| ~134.5 | ortho-C of Phenyl |

| ~129.5 | para-C of Phenyl |

| ~128.0 | meta-C of Phenyl |

| ~114.5 | -CH=CH₂ |

| ~25.0 | Si-CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070-3050 | C-H stretch | Aromatic & Vinylic C-H |

| ~1630 | C=C stretch | Alkene |

| ~1430 | Si-Phenyl | Si-Ph |

| ~1110 | Si-Phenyl | Si-Ph |

| ~910 | =C-H bend | Alkene (out-of-plane) |

| ~700 | Si-Phenyl | Si-Ph |

Synthesis of this compound

This compound is most commonly synthesized via the reaction of a triphenylsilyl halide with an allyl-Grignard reagent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triphenylchlorosilane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of allyl bromide in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature to ensure the formation of the Grignard reagent.

-

Reaction with Triphenylchlorosilane: The freshly prepared allylmagnesium bromide solution is cooled in an ice bath. A solution of triphenylchlorosilane in anhydrous diethyl ether or THF is then added dropwise with continuous stirring.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane to afford the final product as a white solid.

Key Reactions and Applications in Organometallic Chemistry

This compound is a key reagent in several important organic transformations, most notably the Hosomi-Sakurai reaction.

The Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction involves the Lewis acid-mediated allylation of various electrophiles, such as aldehydes, ketones, and imines, with allylsilanes.[2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds.[4]

General Reaction Scheme: The reaction proceeds via the activation of the electrophile by a Lewis acid, followed by the nucleophilic attack of the allylsilane. The resulting β-silyl carbocation intermediate is stabilized by the silicon group and subsequently undergoes elimination to form the homoallylic alcohol or amine.

Experimental Protocol: Hosomi-Sakurai Reaction of this compound with Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of benzaldehyde in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.

-

Titanium tetrachloride is added dropwise to the cooled solution, and the mixture is stirred for a few minutes.

-

A solution of this compound in anhydrous dichloromethane is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, a homoallylic alcohol, is purified by column chromatography on silica gel.

| Electrophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | TiCl₄ | DCM | -78 to rt | 2 | ~85-95 (typical) | [2][3] |

| Acetone | BF₃·OEt₂ | DCM | -78 to 0 | 3 | ~80-90 (typical) | [2][3] |

Applications in Materials Science

The allyl functionality of this compound makes it a useful monomer and precursor in the synthesis of silicon-containing polymers. These polymers can exhibit enhanced thermal stability and unique mechanical properties.

Polymer Synthesis

This compound can be incorporated into polymer chains via various polymerization techniques, including radical polymerization and hydrosilylation. The bulky triphenylsilyl group can impart specific properties to the resulting polymer, such as increased rigidity and a higher glass transition temperature. The synthesis of functionalized polysiloxanes can be achieved using this compound as a comonomer, allowing for the introduction of aromatic groups into the polymer backbone.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]

- 4. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 5. rsc.org [rsc.org]

Allyltriphenylsilane in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Allyltriphenylsilane has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique reactivity, stability, and handling characteristics make it an attractive tool for the construction of complex molecular architectures, particularly in the context of natural product synthesis and drug discovery. This technical guide provides a comprehensive overview of the applications of this compound, focusing on key reactions, experimental protocols, and mechanistic insights.

Introduction to this compound

This compound [(C₆H₅)₃SiCH₂CH=CH₂] is an organosilicon compound featuring an allyl group bonded to a triphenylsilyl moiety. The presence of the bulky and electron-withdrawing phenyl groups on the silicon atom influences the reactivity of the allyl group, distinguishing it from the more commonly used allyltrimethylsilane. While the fundamental reactivity pattern as a nucleophilic allyl source remains, the steric and electronic properties of the triphenylsilyl group can impact reaction rates, yields, and stereochemical outcomes.

The Hosomi-Sakurai Reaction: A Cornerstone of Allylsilane Chemistry

The Hosomi-Sakurai reaction is a powerful carbon-carbon bond-forming reaction that involves the Lewis acid-mediated addition of an allylsilane to an electrophile, most commonly a carbonyl compound. This reaction provides a reliable method for the synthesis of homoallylic alcohols and ethers, which are important building blocks in organic synthesis.

Reaction with Aldehydes and Ketones

This compound reacts with a wide range of aldehydes and ketones in the presence of a Lewis acid to afford the corresponding homoallylic alcohols. The choice of Lewis acid is crucial and can significantly influence the reaction's efficiency and stereoselectivity. Common Lewis acids employed include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and tin tetrachloride (SnCl₄).

General Reaction Scheme:

Figure 1: General scheme for the Hosomi-Sakurai reaction of this compound with carbonyl compounds.

Experimental Protocol: Allylation of an Aldehyde

A general procedure for the allylation of an aldehyde with this compound is as follows:

-

To a solution of the aldehyde (1.0 equiv) in a dry solvent such as dichloromethane (DCM) at -78 °C under an inert atmosphere, a Lewis acid (e.g., TiCl₄, 1.0-1.2 equiv) is added dropwise.

-